2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
The synthesis of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, it may exert its anticancer effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The specific molecular targets and pathways can vary depending on the biological context and the type of cells involved.
Comparison with Similar Compounds
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Another derivative with different chlorination patterns, affecting its properties and applications.
2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone:
Properties
CAS No. |
769156-12-9 |
---|---|
Molecular Formula |
C15H13Cl2N3S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13Cl2N3S/c1-10-4-2-6-12(8-10)19-15(21)20-18-9-11-5-3-7-13(16)14(11)17/h2-9H,1H3,(H2,19,20,21)/b18-9+ |
InChI Key |
DBKYHODXFYXXPK-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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